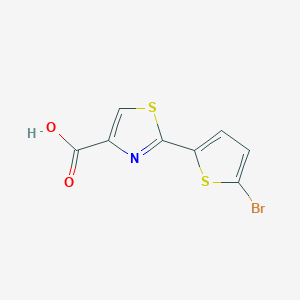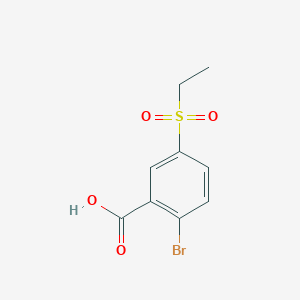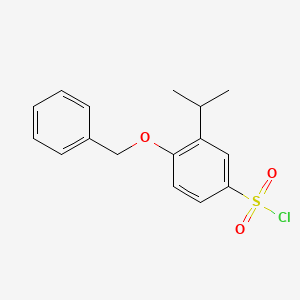![molecular formula C14H9BrCl2O2 B1372417 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-17-8](/img/structure/B1372417.png)
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride: is an organic compound with the molecular formula C14H9BrCl2O2 . It is a derivative of benzoyl chloride, featuring both bromine and chlorine substituents on the aromatic ring, along with a benzyl ether group. This compound is primarily used in organic synthesis and research applications due to its reactive acyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzoic acid.
Esterification: The hydroxyl group is esterified with 3-chlorobenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Chlorination: The carboxylic acid group is then converted to the acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acyl chloride group in 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Protecting Group: The benzoyl chloride group can act as a protecting group for amines and alcohols during multi-step synthesis.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Analytical Chemistry: Serves as a reagent in analytical techniques for the detection and quantification of various substances.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and bioconjugation processes.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzoyl chloride: Similar structure but lacks the benzyl ether group.
2-Bromobenzoyl chloride: Lacks both the chlorine substituent and the benzyl ether group.
Uniqueness:
Functional Groups: The presence of both bromine and chlorine substituents, along with the benzyl ether group, makes 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and reduction, enhances its utility in organic synthesis and research.
Properties
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHLKHWINDSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


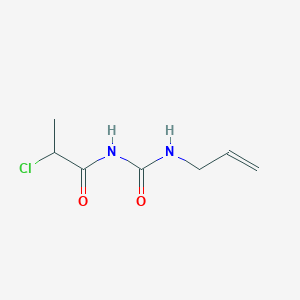
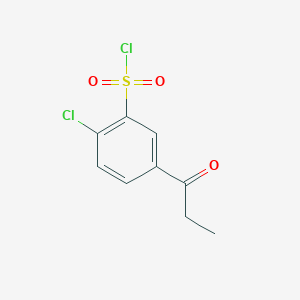

![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)



